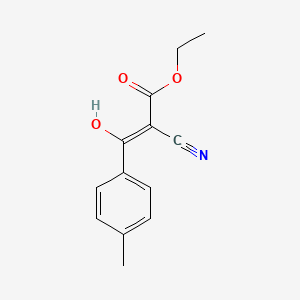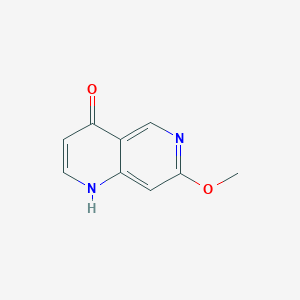
7-Methoxy-1H-1,6-naphthyridin-4-one
Übersicht
Beschreibung
7-Methoxy-1H-1,6-naphthyridin-4-one, also known as MN, is a heterocyclic compound with potential applications in various fields. It has a molecular formula of C9H8N2O2 and a molecular weight of 176.175 .
Molecular Structure Analysis
The molecular structure of 7-Methoxy-1H-1,6-naphthyridin-4-one consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This compound can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,6-naphthyridines have been explored extensively . These include one-pot domino sequential reactions to construct dibenzo fused-1,6-naphthyridines using palladium as a catalyst .Wissenschaftliche Forschungsanwendungen
Multivalent Scaffold in Medicinal Chemistry
7-Methoxy-1H-1,6-naphthyridin-4-one is part of the 1,6-naphthyridine motif, a multivalent scaffold in medicinal chemistry. It has various bioactivities when substituted appropriately. For instance, incorporating a cyclic urea pharmacophore into this framework has led to the discovery of new classes of c-Met kinase inhibitors (Wang et al., 2013).
Methoxylation Studies
Methoxylation in the 7H-naphtho[1,2,3-i,j][2,7]naphthyridin-7-one system (sampangine) shows regioselectivity can be influenced by reaction conditions, demonstrating the compound's versatile chemical properties (Zjawiony et al., 1997).
Synthesis and Biomedical Applications
1,6-Naphthyridin-2(1H)-ones, including 7-Methoxy-1H-1,6-naphthyridin-4-one, are part of a family of compounds known for their ligand properties for various receptors in the body. These structures have over 17,000 compounds, indicating a broad scope for biomedical applications (Oliveras et al., 2021).
Antitumor Activity
Compounds derived from 7-Methoxy-1H-1,6-naphthyridin-4-one have been studied for their potential in cancer treatment. For example, 2-arylnaphthyridin-4-ones have shown promise as potent antitumor agents, particularly against tumorigenic cell lines (Liu et al., 2015).
Enzyme Inhibitory Activity
This compound has also been part of studies focusing on enzyme inhibition. For instance, hexahydro-1,6-naphthyridines synthesized from 7-Methoxy-1H-1,6-naphthyridin-4-one were assayed for acetylcholinesterase (AChE) inhibitory activity, revealing potential uses in neurological disorders (Almansour et al., 2015).
Eigenschaften
IUPAC Name |
7-methoxy-1H-1,6-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-4-7-6(5-11-9)8(12)2-3-10-7/h2-5H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADPYHKTKLDHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=O)C=CNC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705263 | |
| Record name | 7-Methoxy-1,6-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1H-1,6-naphthyridin-4-one | |
CAS RN |
952138-18-0 | |
| Record name | 7-Methoxy-1,6-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


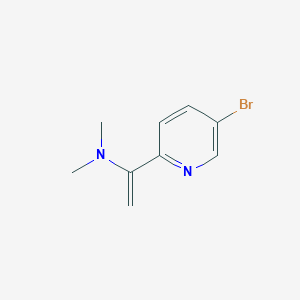

![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride](/img/structure/B1396459.png)
![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B1396460.png)
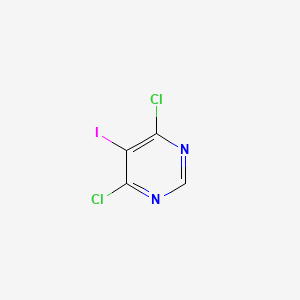
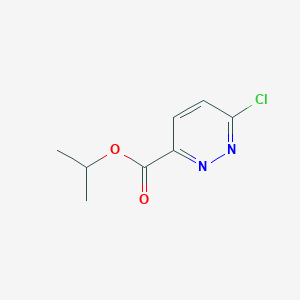
![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1396466.png)

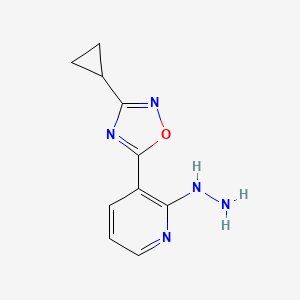
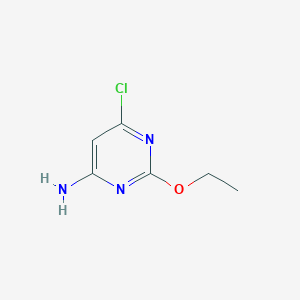
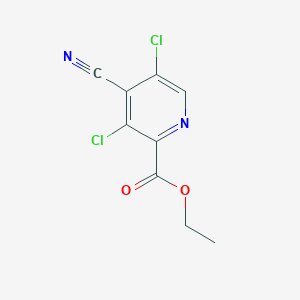
![2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1396476.png)
